molecular formula C19H19N3O5S B2603606 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448124-13-7

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2603606
CAS No.: 1448124-13-7
M. Wt: 401.44
InChI Key: ASYVOZOEOXSFDM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that features an indole moiety, a benzo[d]oxazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-21-11-14(13-5-3-4-6-15(13)21)17(23)10-20-28(25,26)12-7-8-18-16(9-12)22(2)19(24)27-18/h3-9,11,17,20,23H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYVOZOEOXSFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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